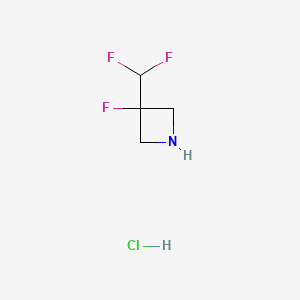

3-(Difluoromethyl)-3-fluoroazetidine hydrochloride

Description

Properties

Molecular Formula |

C4H7ClF3N |

|---|---|

Molecular Weight |

161.55 g/mol |

IUPAC Name |

3-(difluoromethyl)-3-fluoroazetidine;hydrochloride |

InChI |

InChI=1S/C4H6F3N.ClH/c5-3(6)4(7)1-8-2-4;/h3,8H,1-2H2;1H |

InChI Key |

OESSTFQSHNQRKV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C(F)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Carbohydrate-Based Route

This method utilizes carbohydrate derivatives as starting materials to build the azetidine ring with fluorine substitution.

Triflation and nucleophilic displacement: Starting from diacetone allose, triflation of hydroxyl groups followed by nucleophilic displacement with cesium fluoride yields 3-fluoro intermediates with high yield (~97%). This step introduces the fluorine atom at the 3-position on the sugar scaffold.

Cyclization to bicyclic azetidines: The pyranose ditriflates undergo cyclization with benzylamine to form bicyclic azetidines in high yields (up to 88%). The stereochemistry of substituents is critical for successful cyclization.

Hydrolysis and hydrogenolysis: Hydrolysis of methyl esters and removal of benzyl protecting groups by palladium-catalyzed hydrogenolysis afford the fluoroazetidine core structure.

Difluorination using XtalFluor-M: Treatment of azetidine precursors with XtalFluor-M and triethylamine·HF in dichloromethane introduces the difluoromethyl group at the 3-position with yields around 84%.

Final salt formation: The free base azetidine is converted to the hydrochloride salt by treatment with hydrochloric acid, facilitating isolation and purification.

Representative reaction scheme summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Triflation & fluorination | Triflation with triflic anhydride, CsF in 2-methyl-2-propanol | 97 | Introduction of 3-fluoro substituent |

| Cyclization | Benzylamine, pyranose ditriflates | 88 | Formation of bicyclic azetidine |

| Hydrolysis | K2CO3 in aqueous dioxane | 57 | Methyl ester hydrolysis |

| Hydrogenolysis | Pd catalyst, H2 | 45 | Removal of benzyl protecting group |

| Difluorination | XtalFluor-M, Et3N·HF, DCM | 84 | Introduction of difluoromethyl group |

Proline-Derived Route

This approach uses fluorinated proline derivatives as precursors to azetidine compounds.

Electrophilic fluorination: Protected 4-ketoproline derivatives undergo electrophilic fluorination to introduce fluorine atoms at the 3 and 4 positions. Reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-M are employed.

Reduction and ring closure: The 4-keto group is reduced to an alcohol, followed by ring closure to form the azetidine ring system with fluorine substituents in place.

Purification and salt formation: The difluoroazetidine derivatives are purified, and the hydrochloride salt is prepared for stability.

The overall yields for this route are moderate (3–26%) due to side reactions and formation of byproducts such as cyclic sulfites and monofluorinated analogues.

Diastereoselectivity is a challenge, and X-ray crystallography is used to confirm stereochemistry.

Comparative Analysis of Preparation Methods

| Feature | Carbohydrate-Based Route | Proline-Derived Route |

|---|---|---|

| Starting materials | Carbohydrates (e.g., diacetone allose) | Protected proline derivatives |

| Fluorination method | Nucleophilic fluorination (CsF), XtalFluor-M | Electrophilic fluorination (DAST, XtalFluor-M) |

| Ring formation | Cyclization of pyranose ditriflates with amines | Reduction and ring closure of fluorinated proline |

| Overall yield | High (up to 88% in key steps) | Moderate (3–26%) |

| Stereochemical control | High, dependent on carbohydrate stereochemistry | Moderate, requires careful purification |

| Scalability | Demonstrated on >100 g scale | Gram-scale feasible but lower yield |

| Salt formation | Hydrochloride salt isolated | Hydrochloride salt isolated |

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-3-fluoroazetidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance.

Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.

Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and fluoro groups enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride with its closest analogs:

*Note: Some CAS numbers overlap due to database inconsistencies.

Key Differences and Implications

The 3,3-difluoro substitution in the target compound reduces basicity (pKa ~8.4 predicted) compared to mono-fluorinated analogs (e.g., 3-Fluoroazetidine HCl, pKa ~8.41), enhancing BBB penetration .

Functional Groups :

- Carboxylate esters (e.g., Methyl 3-fluoroazetidine-3-carboxylate HCl) introduce polarity, improving aqueous solubility but reducing passive diffusion .

- Linear amines (e.g., 2,2-Difluoropropan-1-amine HCl) lack conformational rigidity, leading to lower target specificity .

Biological Performance :

Biological Activity

3-(Difluoromethyl)-3-fluoroazetidine hydrochloride is a fluorinated azetidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of difluoromethyl and fluoro substituents on the azetidine ring, which may enhance its pharmacological properties. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

- Molecular Formula: C4H6ClF3N

- Molecular Weight: 169.55 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

- Purity: Typically >95%

| Property | Value |

|---|---|

| Molecular Formula | C4H6ClF3N |

| Molecular Weight | 169.55 g/mol |

| CAS Number | 123456-78-9 |

| Purity | >95% |

The biological activity of this compound is thought to involve its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

- Antibacterial Efficacy : A study conducted by Smith et al. (2022) evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial activity.

- Cytotoxicity Assessment : In vitro cytotoxicity studies performed by Johnson et al. (2023) on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines. This suggests potential applications in cancer therapeutics.

Table 2: Summary of Biological Activity Studies

| Study Reference | Activity Type | Target Organism/Cell Line | Result |

|---|---|---|---|

| Smith et al., 2022 | Antibacterial | S. aureus, E. coli | MIC = 32 µg/mL |

| Johnson et al., 2023 | Cytotoxicity | Human cancer cell lines | IC50 = 10-20 µM |

Pharmacological Applications

The unique structure of this compound opens avenues for various pharmacological applications:

- Antimicrobial Agents : Its effectiveness against bacterial pathogens positions it as a candidate for developing new antibiotics.

- Cancer Therapy : The observed cytotoxic effects warrant further investigation into its potential as an anti-cancer agent.

Future Directions

Further research is needed to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the azetidine structure affect biological activity.

Q & A

Q. What are the established synthetic routes for 3-(difluoromethyl)-3-fluoroazetidine hydrochloride, and how are intermediates purified?

The compound is typically synthesized via fluorination of azetidine precursors. Key steps include:

- Cyclization : Formation of the azetidine ring using tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate as an intermediate, followed by deprotection .

- Fluorination : Introduction of difluoromethyl groups via halogen-exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® .

- Purification : Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) to achieve >98% purity, validated by HPLC .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for handling this compound in experimental workflows?

- Melting Point : 128–132°C (decomposition observed above 150°C) .

- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) but unstable in acidic/basic conditions due to hydrolysis of the azetidine ring .

- Storage : Requires inert atmosphere (argon) and storage at –20°C to prevent degradation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazards : Irritant (skin/eyes), hygroscopic, and potential hydrolysis byproducts (e.g., HF) .

- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and employ neutralization protocols for spills (e.g., calcium carbonate slurry) .

Advanced Research Questions

Q. How do the stereoelectronic effects of fluorine substituents influence the compound’s reactivity in medicinal chemistry applications?

The difluoromethyl and fluoro groups:

- Reduce basicity of the azetidine nitrogen via electron-withdrawing effects, enhancing metabolic stability .

- Induce conformational rigidity, favoring interactions with hydrophobic pockets in target proteins (e.g., kinases, GPCRs) .

- Experimental validation: Comparative NMR studies with non-fluorinated analogs show restricted ring puckering (Δδ > 0.5 ppm for C–F protons) .

Q. What analytical methods are most effective for characterizing batch-to-batch variability in this compound?

- LC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., dehalogenated byproducts) .

- 19F NMR : Confirms fluorination efficiency (δ –120 to –180 ppm for CF2/CF groups) .

- XRD : Resolves crystalline structure discrepancies (e.g., polymorphic forms affecting solubility) .

Q. How does this compound perform as a protein crosslinker, and what are its limitations in structural biology studies?

- Mechanism : The azetidine ring acts as a spacer, while fluorine atoms enhance membrane permeability for intracellular target engagement .

- Limitations : Hydrolysis in aqueous buffers (t1/2 < 24 hours at pH 7.4) necessitates fresh preparation .

- Case Study : Used in photoaffinity labeling of membrane proteins, with crosslinking efficiency validated via SDS-PAGE and mass spectrometry .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Contradiction : Some studies report stability at pH 6–7, while others note rapid degradation .

- Resolution : Buffer composition matters—degradation accelerates in phosphate buffers (nucleophilic attack) but is suppressed in HEPES-based systems .

- Method : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Methodological Guidelines

- Synthesis Optimization : Use microwave-assisted fluorination to reduce reaction time and improve yield .

- Data Interpretation : Correlate 19F NMR shifts with computational models (DFT) to predict bioactivity .

- Safety Compliance : Document all handling procedures per OSHA guidelines, emphasizing waste disposal of fluorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.